molecular formula C20H18F3N3O3S B11238369 2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B11238369
M. Wt: 437.4 g/mol
InChI Key: FHQQGFQFRCETEB-UHFFFAOYSA-N
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Description

“2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide” is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide” typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.

    Introduction of the 2-methoxybenzyl group: This step involves the alkylation of the imidazole ring with 2-methoxybenzyl chloride.

    Thioether formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide formation: Finally, the compound is reacted with 4-(trifluoromethoxy)aniline to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could occur at the imidazole ring or the acetamide group.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage could yield a sulfoxide or sulfone, while reduction of the imidazole ring could yield a dihydroimidazole derivative.

Scientific Research Applications

“2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide” may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting imidazole receptors.

    Industry: As an intermediate in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of “2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
  • 2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of “2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide” lies in the presence of the trifluoromethoxy group, which can significantly alter its chemical and biological properties compared to similar compounds. This group may enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain biological targets.

Properties

Molecular Formula

C20H18F3N3O3S

Molecular Weight

437.4 g/mol

IUPAC Name

2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C20H18F3N3O3S/c1-28-17-5-3-2-4-14(17)12-26-11-10-24-19(26)30-13-18(27)25-15-6-8-16(9-7-15)29-20(21,22)23/h2-11H,12-13H2,1H3,(H,25,27)

InChI Key

FHQQGFQFRCETEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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